molecular formula C14H13N B3025645 4-Aminostilbene CAS No. 4309-66-4

4-Aminostilbene

Cat. No.: B3025645
CAS No.: 4309-66-4
M. Wt: 195.26 g/mol
InChI Key: VFPLSXYJYAKZCT-VOTSOKGWSA-N
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Description

Historical Context of Stilbene (B7821643) Compounds in Scientific Inquiry

The history of stilbene research dates back to the 19th century. The structure of the stilbene molecule was first described in 1829 by A. Laurent. mdpi.com One of the most well-known stilbene derivatives, resveratrol, was first extracted from White Hellebore in 1940. researchgate.net Early investigations into stilbenes were often driven by their interesting chemical properties and the desire to understand the fundamental nature of organic compounds. Karl Ziegler's work in 1927 on the reaction of the olefin stilbene with phenylisopropyl potassium was a pivotal moment, demonstrating the first addition of an organoalkali metal compound across a carbon-carbon double bond. wikipedia.org This discovery laid the groundwork for the development of "living polymers." wikipedia.org

Initially, research on stilbenes was primarily focused on their synthesis and fundamental chemical reactivity. researchgate.netwikipedia.org However, the discovery of the biological activities of naturally occurring stilbenes, such as resveratrol, shifted the research focus significantly. researchgate.netresearchgate.net Scientists began to explore the diverse pharmacological properties of stilbene derivatives, including their antimicrobial, estrogenic, and anticancer activities. mdpi.comnih.gov This led to the synthesis of a vast number of stilbene derivatives with the aim of enhancing their biological efficacy and understanding their structure-activity relationships. nih.govnih.gov In recent years, the applications of stilbenes have expanded into materials science, where they are used as optical and laser dyes, and scintillators due to their unique photophysical properties. researchgate.netresearchgate.net

Significance of the Amino Group in Stilbene Derivatives

The introduction of an amino group (-NH2) onto the stilbene backbone, particularly at the 4-position to create 4-aminostilbene (B1224771), profoundly influences the molecule's properties and reactivity.

The amino group is an electron-donating group, which significantly alters the electronic distribution within the stilbene molecule. This "push-pull" system, where the amino group pushes electron density into the conjugated π-system, can lead to a quinoid-like structure in the benzene (B151609) ring containing the donor and acceptor groups. nih.gov This alteration of the electronic structure affects the molecule's photophysical properties. For instance, the absorption spectra of 4-aminostilbenes typically show a single strong band, a consequence of the enhanced conjugation. royalsocietypublishing.orgacs.org The electron-rich amino group also serves as a nucleophilic center, making the molecule susceptible to various substitution and addition reactions typical of aromatic amines. smolecule.com Furthermore, the extended conjugation provides sites for electrophilic attack and cycloaddition reactions. smolecule.com

The presence and position of the amino group are crucial for the molecule's reactivity. For example, in studies on growth-inhibitory effects, the para-isomer of dimethylaminostilbene was found to be significantly more active than the ortho-isomer, while the meta-isomer was inactive, suggesting the importance of an unbroken conjugation of the amino group with both nuclei. royalsocietypublishing.org

The amino group plays a critical role in the biological activity of stilbene derivatives. mdpi.com Research has shown that the 4-amino group contributes to the estrogenic effect of stilbenes. mdpi.com In the context of anticancer activity, this compound and its derivatives have demonstrated growth-inhibitory properties against certain types of cancer cells. royalsocietypublishing.org The position of the amino group is paramount, with the para-substituted compound showing the most significant activity. royalsocietypublishing.org The mechanism of action is thought to involve the metabolic activation of the amino group. For instance, metabolites of trans-4-aminostilbene have been shown to react with nucleic acids, forming adducts with guanosine, adenosine, and cytidine. nih.gov This interaction with genetic material is a key aspect of its biological effects. nih.gov

Overview of Key Research Areas for this compound

Research on this compound is multifaceted, spanning several key areas:

Anticancer Research: A significant portion of the research on this compound has focused on its potential as an anticancer agent. royalsocietypublishing.orgsmolecule.com Studies have investigated its growth-inhibitory effects on various cancer cell lines and explored its mechanism of action, including its metabolic activation and interaction with DNA. royalsocietypublishing.orgnih.gov

Fluorescent Probes and Materials Science: The unique photophysical properties of this compound, including its fluorescence and photoisomerization capabilities, have made it a subject of interest for the development of fluorescent probes and for applications in organic electronics, such as in light-emitting diodes (LEDs) and optical switches. smolecule.com

Model Compound for Carcinogenicity Studies: this compound has been utilized as a model compound to understand the carcinogenicity of aromatic amines. smolecule.com These studies aim to elucidate the mechanisms by which these compounds can damage DNA and contribute to the development of cancer. smolecule.com

Synthetic Chemistry: The synthesis of this compound and its derivatives remains an active area of research. prepchem.com Chemists continue to develop new and efficient synthetic routes to access these compounds for further investigation. prepchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-2-phenylethenyl]aniline
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InChI

InChI=1S/C14H13N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H,15H2/b7-6+
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InChI Key

VFPLSXYJYAKZCT-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H13N
Source PubChem
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DSSTOX Substance ID

DTXSID501032168
Record name trans-4-Aminostilbene
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Molecular Weight

195.26 g/mol
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CAS No.

4309-66-4, 834-24-2
Record name trans-4-Aminostilbene
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Record name 4-Aminostilbene
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Synthesis and Chemical Reactivity of 4 Aminostilbene

Synthetic Methodologies for 4-Aminostilbene (B1224771) and its Derivatives

Several synthetic strategies exist for the preparation of this compound, ranging from the reduction of nitro precursors to more sophisticated stereoselective approaches.

A common and effective route to this compound involves the reduction of the corresponding nitro precursor, 4-nitrostilbene (B156276). This transformation can be achieved through various reducing agents and catalytic methods.

Chemical Reduction: Diboronic acid in the presence of 4,4'-bipyridyl has been reported to selectively reduce the nitro group of trans-4-nitrostilbene to yield trans-4-aminostilbene in high yields (91%) tcichemicals.com. Another method utilizes zinc powder in acetic acid for a one-step reduction of a nitrostilbene intermediate to the desired amine nih.gov. Hydrazine hydrate (B1144303) in the presence of iron (Fe+) has also been employed for the reduction of substituted (E)-4-nitrostilbenes to the corresponding (E)-4-styrylanilines, with yields ranging from 38% to 79% nih.gov.

Catalytic Hydrogenation: While specific details for this compound are not extensively detailed in the provided snippets, catalytic hydrogenation is a well-established method for reducing nitroarenes to anilines. For instance, the reduction of 4,4'-dinitrostilbene-2,2'-disulphonic acid to its diamino analogue is efficiently carried out using a cobalt catalyst under hydrogen pressure google.com. This general approach is applicable to nitrostilbenes.

Homogeneous Hydrogen Transfer: The reduction of the nitro group in 4-nitrostilbene to the primary amine, this compound, has been observed during homogeneous hydrogen transfer reactions using lutidine as a donor, without affecting the ethylene (B1197577) bond rsc.org.

Beyond the reduction of nitro compounds, other synthetic pathways can be employed to construct the this compound framework.

Wittig Reaction: The Wittig reaction is a cornerstone for alkene synthesis. This compound can be prepared via a Wittig reaction involving a phosphonium (B103445) salt derived from 4-nitrobenzyl bromide and benzaldehyde (B42025), followed by reduction of the nitro group emerald.comsmolecule.com. Specifically, (4-nitrobenzyl)triphenylphosphonium bromide reacted with benzaldehyde yields trans-4-nitrostilbene, which upon reduction with zinc powder, affords trans-4-aminostilbene in a 65% yield emerald.com.

Heck Reaction: The Heck reaction, a palladium-catalyzed coupling between an aryl halide and an alkene, is also a viable method for stilbene (B7821643) synthesis. Aminostilbenes have been prepared via the Heck reaction by coupling aryl iodides with styrenes ukzn.ac.za. For example, the synthesis of functionalized amino stilbenes can be achieved using palladium acetate, triethylamine, and a phosphine (B1218219) ligand, with yields typically in the range of 29-49% ukzn.ac.zaresearchgate.net.

Horner-Wadsworth-Emmons (HWE) Reaction: This olefination reaction, utilizing phosphonate (B1237965) carbanions and aldehydes or ketones, is another powerful tool for alkene synthesis, predominantly yielding E-alkenes wikipedia.org. The HWE reaction has been employed in the synthesis of stilbene derivatives, including those with specific functional groups wiley-vch.deutrgv.edu.

While many synthetic methods yield predominantly the (E)-isomer of this compound due to thermodynamic stability, specific conditions can be employed to influence stereoselectivity. The Horner-Wadsworth-Emmons reaction, for instance, is known to favor the formation of E-alkenes wikipedia.org. Control over the stereochemistry is often dictated by the specific reagents and reaction conditions employed in the olefination step.

Chemical Transformations and Derivatization

The presence of both an amino group and a stilbene double bond in this compound allows for a variety of chemical modifications.

The primary amino group of this compound is amenable to various substitution reactions, enabling the synthesis of diverse derivatives.

N-Alkylation: The amino group can be alkylated using alcohols as alkylating agents in the presence of metal catalysts. For example, manganese pincer complexes have been shown to catalyze the N-alkylation of this compound with alcohols under mild conditions (e.g., 80 °C in toluene (B28343) with a base) nih.govresearchgate.netrsc.orgresearchgate.net. These reactions can proceed with high chemoselectivity, preserving the stilbene double bond.

N-Acylation: While specific examples for this compound are not detailed in the provided search results, N-acylation reactions, typically involving acid chlorides or anhydrides, are standard methods for derivatizing primary amines. This would lead to the formation of amides.

Azo Coupling: this compound can undergo azo coupling reactions with phenols to form azo dye-stilbene hybrid compounds emerald.comresearchgate.netresearchgate.net.

The central double bond of the stilbene moiety is susceptible to electrophilic addition reactions, including epoxidation.

Epoxidation with Peroxy Acids: Stilbenes, including derivatives like this compound, can be epoxidized using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA) rsc.orgresearchgate.netwikipedia.org. The reaction typically yields the corresponding stilbene oxide. For trans-stilbene (B89595), epoxidation with peroxymonophosphoric acid yields trans-stilbene oxide in 74% yield wikipedia.org. The presence of the amino group in this compound might influence the reactivity and selectivity of the epoxidation.

Enzymatic Epoxidation: In biological contexts, specific enzymes can catalyze the epoxidation of stilbenes nih.gov. While not a direct synthetic method for this compound itself, this highlights the reactivity of the stilbene double bond.

Compound List

this compound

4-Nitrostilbene

(E)-4-Aminostilbene

(Z)-4-Aminostilbene

4-Amino-4'-cyanostilbene

4-Amino-4'-nitrostilbene (B5910304)

4-Amino-4'-bromostilbene

4-Amino-4'-chlorostilbene

4-Amino-4'-methylstilbene

4,4'-Dinitrostilbene

4,4'-Diaminostilbene

(E)-4-Styrylanilines

4-Nitrobenzyl bromide

Benzaldehyde

(4-Nitrobenzyl)triphenylphosphonium bromide

3,4-Dimethoxystyrene

Aniline

4-Chloroaniline

4-Methylaniline

4-Methoxyaniline

4-Cyanoaniline

2,6-Dimethylaniline

4-Aminodiphenyl oxide

4-Aminodiphenylmethane

4-Aminodiphenylsulfide

4-Aminobenzophenone

4-Aminodiphenyl

4-Amino-alpha-methylstilbene

4-Amino-4'-nitrostilbene

n-Hexylamine

Cyclohexylamine

Aminonorbornane

1,2-Diaminobenzene

Isophorone diamine

1,3-Diaminobenzene

1,4-Diaminobenzene

4,4'-Diaminodiphenylmethane

4,4'-Diaminodiphenylsulfone

2,2'-Diaminodiphenylsulfone

4,4'-Diaminodiphenyl oxide

3,3',5,5'-Tetramethyl-4,4'-diaminodiphenyl

3,3'-Dimethyl-4,4'-diaminodiphenyl

4,4'-Diamino-alpha-methylstilbene

4,4'-Diaminobenzanilide

4,4'-Diaminostilbene

1,4-bis(4-aminophenyl)-trans-cyclohexane

1,1-bis(4-aminophenyl)cyclohexane (B1270376)

Tris(aminophenyl)methane

1,4-Cyclohexanediamine

1,6-Hexanediamine

Piperazine

Ethylenediamine

Diethylenetriamine

Triethylenetetramine

Tetraethylenepentamine

1-(2-Aminoethyl)piperazine

Bis(aminopropyl)ether

Bis(aminomethyl)norbornane

2,2'-bis(4-aminocyclohexyl)propane

Resveratrol

Pterostilbene (B91288)

Diethylstilbestrol (B1670540)

Fosfestrol

Dienestrol

this compound-2-sulphonic acid

4,4'-Dinitrostilbene-2,2'-disulphonic acid

4,4'-Diaminostilbene-2,2'-disulphonic acid

trans-4-Acetylaminostilbene

trans-4-Hydroxy-4-aminostilbene

trans-4-Dimethylaminostilbene

4'-Hydroxy-4-acetamidostilbene

4'-Hydroxy-4-aminostilbene

3,4-methylenedioxy-5,4'-dimethoxy-3'-aminostilbene

Stilbene oxide

1,2-Diphenyloxirane

3,5-Dimethoxybenzaldehyde

3,5-Dimethoxy-4'-nitrodiphenyl ethylene

3,5-Dimethoxy-4'-amino-stilbene

3,5-Dimethoxybenzyl chloride

4-Hydroxystyrene

1-Bromo-3,5-dimethoxybenzene

(E)-1-methoxy-4-styrylbenzene

(E)-1-methyl-4-styrylbenzene

(E)-1-methyl-2-styrylbenzene

(E)-1-styryl-4-(trifluoromethyl)benzene

4,4'-distyrylbiphenyl (B1660597)

Metabolic Pathways and Biotransformation of 4 Aminostilbene

Formation and Identification of Key Metabolites

Vicinal Diols and Mercapturic Acid Conjugates from Epoxide Intermediates

Epoxidation of the stilbene (B7821643) double bond is a major pathway in the metabolism of 4-aminostilbene (B1224771) derivatives. This process can lead to the formation of epoxide intermediates, which are then further metabolized. One significant transformation is the hydrolysis of these epoxides to form vicinal diols. Specifically, the vicinal diol 1-(4-acetylamino)-phenyl-2-phenyl-1,2-ethanediol has been identified as a major metabolite of both cis- and trans-4-dimethylaminostilbene in rats researchgate.netnih.govtandfonline.com. The threo-diastereomeric diols have been observed in urine with both cis- and trans-aminostilbene, consistent with the enzymatic trans-opening of an epoxide intermediate, particularly for the cis-isomer researchgate.netnih.govtandfonline.com.

Furthermore, these epoxide intermediates can also react with glutathione (B108866) and subsequently undergo further processing to form mercapturic acid conjugates. A mercapturic acid isolated from urine has been identified as the reaction product of 4-acetylaminostilbene (B188834) epoxide and N-acetylcysteine, providing strong evidence for the involvement of an epoxide intermediate in this metabolic route researchgate.netnih.govtandfonline.com.

Conjugated Metabolites (e.g., Glucosiduronic Acid Conjugates)

Beyond the epoxide-derived metabolites, this compound and its derivatives undergo conjugation reactions, primarily forming glucuronide conjugates. Studies have shown that this compound and related compounds are preferentially excreted as glucuronides psu.edu. Specifically, glucuronidation of the parent compound or its hydroxylated metabolites is a significant metabolic pathway. For instance, in studies with 4-aminobiphenyl (B23562), the N-glucuronide was a major product in dog and human liver slices nih.gov. While direct studies on this compound glucuronidation are less detailed in the provided snippets, the general pattern for aromatic amines suggests that glucuronidation is a key detoxification and excretion mechanism psu.edunih.govnih.govpsu.eduresearchgate.nethelsinki.fi. These conjugates are typically water-soluble and are eliminated from the body.

Tissue-Specific Metabolism and Pharmacokinetics

The distribution of this compound metabolites varies across different tissues. Research on related aminostilbene (B8328778) derivatives has indicated that binding to macromolecules, including nucleic acids and proteins, occurs in various rat tissues. Binding to RNA and DNA was found to be greatest in the liver, followed by the kidney, lung, glandular stomach, bladder, mammary glands, and Zymbal glands nih.gov. Zymbal's gland and the glandular stomach are identified as target tissues for acute toxicity and carcinogenicity, respectively nih.gov.

However, the target tissues did not appear to be disproportionately exposed to reactive metabolites compared to non-target tissues nih.gov. Sulphates and glucuronic acid conjugates are predominantly found in the liver, kidney, blood, and bile, with minimal presence in other extrahepatic tissues nih.gov. The concentration of unbound metabolites in tissues like the lung, spleen, adrenals, brain, and fat does not always parallel plasma concentrations or correlate with lipophilicity nih.gov. In the Zymbal gland, a target tissue for carcinogenicity, the concentration of reactive metabolites was found to be insufficient to fully account for the specific carcinogenic effect observed nih.gov.

The persistence of this compound metabolites in biological systems can vary. DNA-bound metabolites have shown significant persistence in non-target tissues such as the liver and kidney. For instance, the half-life (t½) of DNA-bound metabolites in the liver was reported to be 34 days, and in the kidney, it was 60 days nih.gov. Some major adducts in the liver were not eliminated even after four weeks of observation nih.gov. This persistence of DNA lesions in certain tissues may have implications for long-term toxicological effects, even if the initial exposure is limited.

Mechanisms of Interaction with Biological Macromolecules

DNA Adduct Formation and Characterization

Metabolically activated forms of 4-aminostilbene (B1224771), such as esters of N-hydroxy-4-acetylaminostilbene, are electrophilic and can react with nucleophilic sites on DNA bases. nih.govnih.gov This covalent binding results in the formation of DNA adducts, which can distort the DNA helix, interfere with replication and transcription, and lead to mutations if not repaired. nih.gov The primary target for adduction by activated this compound derivatives is the guanine (B1146940) base. nih.gov

Research has identified several distinct DNA adducts resulting from the interaction of this compound metabolites with DNA. The most predominant products are cyclic adducts involving the guanine base. nih.gov The reaction of the model ultimate carcinogen, trans-4-N-acetoxy-N-acetylaminostilbene, with deoxyguanosine leads to the formation of four main cyclic guanine adducts. nih.govnih.gov

The proposed mechanism involves the electrophile, formed from the hydroxamic acid ester, reacting primarily with the N2 position of guanine. nih.gov This initial step creates a quinone-imide intermediate that subsequently reacts with other nucleophilic centers within the same guanine base. nih.gov This intramolecular cyclization can occur in several ways:

Reaction with N3 of Guanine: This is the predominant pathway, leading to the formation of angular cyclic adducts. nih.gov

Reaction with N1 of Guanine: This pathway results in the formation of linear cyclic adducts. nih.gov

Reaction with Water: This leads to open-ring, non-cyclic adducts. nih.gov

In addition to these primary guanine adducts, other minor adducts have been detected in vivo after administration of related compounds like trans-4-dimethylaminostilbene, including derivatives of uridine (B1682114) and adenosine, and a product at the O6 position of guanine. nih.gov

Table 1: DNA Adducts Identified from this compound Metabolites

Adduct NameAttachment PointsTypeReference
(S,S)- and (R,R)-Guanine-N2,β-N3,α-N-acetylaminobibenzylN2 and N3 of GuanineCyclic (Angular) nih.gov, nih.gov
Guanine-N2,α-N3,β-N-acetylaminobibenzylN2 and N3 of GuanineCyclic (Angular, Regioisomer) nih.gov, nih.gov
Guanine-N1,α-β,OH-AABBN1 of GuanineNot specified nih.gov
Guanine-O6 derivativeO6 of GuanineNot specified nih.gov
Adenosine-N1,α-N6,β-AABBN1 and N6 of AdenosineNot specified nih.gov
Uridine-N3,α-β,OH-AABBN3 of UridineNot specified nih.gov

Quantitative analysis of DNA adducts is crucial for understanding the dose-response relationship and the biological consequences of exposure. Various techniques are employed for this purpose, including ³²P-post-labelling, mass spectrometry, and methods using radiolabelled compounds. nih.govberkeley.edu

Studies using tritium-labeled this compound derivatives in rats have allowed for the quantification of DNA binding in various tissues. nih.gov The extent of DNA binding was found to vary significantly between organs, with the highest levels detected in the liver, followed by the kidney, lung, glandular stomach, and Zymbal's gland. nih.gov

Table 2: Quantitative Aspects of this compound DNA Adducts in Rats

ParameterFindingTissue/ModelReference
Tissue Distribution Binding levels decreased in the order: Liver > Kidney > Lung > Glandular Stomach > Zymbal's GlandRat Tissues nih.gov
Adduct Abundance Cyclic guanine adducts constitute 3-5% of total DNA-bound radioactivity.Rat Liver nih.gov
Unidentified Adducts A polar fraction (possibly cross-links) accounts for 60-80% of total DNA binding.Rat Liver nih.gov
Macromolecule Comparison Total binding to proteins is 4-9 times greater than to nucleic acids.Rat Tissues nih.gov

Stereochemistry plays a significant role in the structure of the DNA adducts formed. The reaction between the activated stilbene (B7821643) metabolite and guanine nucleosides produces multiple stereoisomers. nih.govnih.gov The four predominant cyclic guanine adducts identified are a pair of enantiomers, (S,S)- and (R,R)-guanine-N2,β-N3,α-N-acetyl-aminobibenzyl, and their corresponding regioisomers. nih.govnih.gov These major adducts are formed in a ratio of approximately 9:9:1:1, indicating that while specific stereoisomers are formed, there isn't a strong preference between the (S,S) and (R,R) configurations for the major product. nih.gov

The formation of these different stereoisomers arises from the geometry of the chemical reaction at the chiral centers created during adduct formation. nih.gov The conformation of the adduct within the DNA helix is heavily influenced by its stereochemistry. For other bulky chemical carcinogens, it has been shown that cis and trans adducts, which differ in the orientation of substituents on the carcinogen moiety relative to the DNA base, adopt fundamentally different positions within the DNA duplex (e.g., minor groove vs. base-displaced intercalation). nih.gov This differential conformation can, in turn, affect how the adduct is recognized and processed by DNA repair enzymes. nih.gov

The persistence of DNA adducts is a critical factor in their potential to cause mutations and initiate carcinogenesis. nih.govnih.gov If an adduct is not removed by DNA repair mechanisms before cell division, it can lead to the incorporation of an incorrect base opposite the lesion, resulting in a permanent mutation. nih.gov

Studies on this compound derivatives have shown that their DNA adducts can be highly persistent. nih.govnih.gov In a long-term experiment with rats, different adducts displayed varying levels of persistence. While the level of cyclic guanine adducts decreased to about one-third to one-half of their initial level within four weeks, another unidentified adduct fraction persisted completely over the same period. nih.gov The half-lives of total DNA-bound metabolites were estimated to be 34 days in the liver and 60 days in the kidney, indicating very slow removal. nih.gov Interestingly, this high persistence in tissues like the liver does not always correlate with the organ's susceptibility to tumor formation by these compounds. nih.govnih.gov

Bulky DNA adducts, such as those formed by this compound, are typically removed by the Nucleotide Excision Repair (NER) pathway. taylorandfrancis.com NER is a versatile mechanism that recognizes and removes a wide variety of helix-distorting lesions. researchgate.netnih.gov The process involves the recognition of the damage, excision of a short single-stranded DNA segment containing the adduct, synthesis of new DNA to fill the gap, and ligation to restore the strand's integrity. youtube.com

Table 3: Persistence of this compound DNA Adducts in Rat Tissues

Adduct TypePersistence ProfileTime FrameReference
Cyclic Guanine Adducts Decreased to ~33-50% of initial levels4 Weeks nih.gov
Unidentified Adduct (d-E) Completely persistent4 Weeks nih.gov
Total DNA-Bound Metabolites Half-life of 34 days (Liver) and 60 days (Kidney)Up to 4 Weeks nih.gov
Major Liver Adducts Some were not eliminated at all4 Weeks nih.gov

Interaction with RNA and Proteins

While DNA is a primary target, reactive metabolites of this compound also bind covalently to other macromolecules, including RNA and proteins. nih.gov

The formation of RNA adducts occurs concurrently with DNA adduction. nih.govnih.gov In vivo studies in rats have shown that the level of total covalent binding to RNA is very similar to that of DNA. nih.gov The same cyclic guanine adducts found in DNA have also been identified in RNA hydrolysates from rat liver, accounting for 6-7% of the total radioactivity bound to RNA. nih.gov

In addition to the guanine adducts, specific RNA adducts involving other bases have been identified in vivo, such as Urd-N3,α-β,OH-AABB, Guo-N1,α-β,OH-AABB, and AdoN1,α-N6,β-AABB. nih.gov A comparison of adduct patterns from in vitro reactions with those found in rat liver RNA in vivo reveals both quantitative and qualitative differences. nih.gov This suggests that multiple, and possibly different, reactive metabolites contribute to the formation of RNA adducts in a living organism compared to a simplified lab setting. nih.gov One of the most abundant single adducts found in RNA, accounting for 20-30% of RNA-bound radioactivity, has not yet been structurally identified. nih.gov

Protein Binding and Adduct Characterization (e.g., Hemoglobin Adducts)

While specific studies detailing the in-depth characterization of this compound-hemoglobin adducts are not extensively documented in publicly available research, the well-established reactivity of other aromatic amines provides a strong basis for understanding the potential mechanisms. Aromatic amines are known to undergo metabolic activation to reactive intermediates that can form covalent adducts with nucleophilic sites on proteins, with hemoglobin being a primary target.

For analogous compounds like 4-aminobiphenyl (B23562) and 4,4'-methylenedianiline, research has shown that reactive metabolites can bind to specific amino acid residues on hemoglobin. nih.govnih.govnih.gov A common site of adduction for aromatic amines is the N-terminal valine of the globin chains. nih.gov It is plausible that this compound follows a similar pathway, where its amine group is metabolized, leading to the formation of a reactive species that subsequently binds to hemoglobin. The formation of such adducts can serve as a biomarker for exposure to the parent compound. fiu.edu

Another potential site for adduction is the cysteine residue, which contains a nucleophilic thiol group. fiu.edu The characterization of these adducts typically involves the hydrolysis of the adducted protein, followed by chromatographic separation and mass spectrometric analysis of the modified amino acids. nih.govnih.govnih.gov While direct evidence for this compound is pending, the established methodologies for other aromatic amines provide a clear roadmap for future investigations into its specific hemoglobin adducts.

Structure-Activity Relationships in Macromolecular Binding

The extent and nature of the interaction between this compound and biological macromolecules are heavily influenced by its chemical structure. Subtle modifications to the this compound scaffold can lead to significant changes in its binding affinity and adduct profile.

The electronic properties of substituents on the stilbene framework play a crucial role in determining the biological activity. The nature of these functional groups, whether electron-donating or electron-withdrawing, can influence the molecule's reactivity and its interaction with cellular targets.

Research on various disubstituted stilbene derivatives has indicated that the presence of electron-donating groups, such as an amino group, can enhance certain biological activities. researchgate.net For instance, (E)-4,4'-diaminostilbene has been shown to exhibit protective effects against oxidative stress. researchgate.net Conversely, stilbenes with electron-withdrawing groups may display different toxicological profiles. researchgate.net The position of the substituent is also critical; for example, moving the amino group from the para (4) position to the ortho or meta position can drastically reduce or abolish its biological effects.

The following table summarizes the influence of different substituents on the biological activity of stilbene derivatives, providing a glimpse into the structure-activity relationship.

Compound/Derivative Substituent(s) Observed Effect on Biological Activity
(E)-4,4'-diaminostilbeneTwo amino groups (electron-donating)Can scavenge free radicals and protect against H2O2-induced toxicity. researchgate.net
(E)-4,4'-dicyanostilbeneTwo cyano groups (electron-withdrawing)May react with H2O2, contributing to toxicity. researchgate.net
(E)-4,4'-diacetylstilbeneTwo acetyl groups (electron-withdrawing)May react with H2O2, contributing to toxicity. researchgate.net
N-phenyl substituted 4-aminostilbenesPhenyl group on the nitrogenEnhances fluorescence quantum yields and reduces photoisomerization. nih.gov

This table is generated based on findings from various studies and is intended to be illustrative of the general principles of structure-activity relationships for stilbene derivatives.

The planarity of the stilbene molecule is a key determinant of its ability to interact with biological macromolecules. The trans-isomer of this compound, with its relatively planar conformation, allows for extensive π-electron conjugation across the entire molecule, including the two phenyl rings and the ethylenic bridge. This extended conjugation is thought to be essential for its biological activity.

Studies on substituted 4-aminostilbenes have shown that the introduction of bulky groups that disrupt the planarity of the molecule can lead to a significant decrease or loss of activity. This disruption of planarity interferes with the delocalization of electrons, thereby altering the electronic properties of the molecule and its ability to fit into the binding sites of target proteins.

The introduction of N-phenyl substituents on the amino group of this compound has been shown to result in a more planar geometry around the nitrogen atom. nih.gov This increased planarity enhances the "amino conjugation effect," leading to altered photochemical properties and potentially influencing its interaction with biological targets. nih.gov Therefore, maintaining a high degree of planarity and an intact conjugated system is a critical factor for the effective binding of this compound and its derivatives to macromolecules.

Genotoxicity and Carcinogenicity of 4 Aminostilbene

Assessment of Genotoxic Potential

The genotoxicity of 4-Aminostilbene (B1224771) has been evaluated using both in vitro and in vivo methods, revealing its capacity to induce mutations and chromosomal damage.

Mutagenicity Assays (e.g., Salmonella Mutagenicity Assay with S9 activation and Nitroreductase Deficient Strains)

In vitro studies using the Salmonella mutagenicity assay (Ames test) have shown that this compound and its derivatives are mutagenic. The mutagenic potential of these compounds is dependent on metabolic activation. The addition of a rat liver homogenate (S9 fraction), which contains metabolic enzymes, is necessary to convert this compound into its mutagenic form. Studies have utilized Salmonella typhimurium strains TA98 and TA100 to establish the mutagenicity of this compound derivatives with and without S9 activation nih.gov. The mutagenicity of this compound substituents in strain TA98 with S9 activation has been correlated with their electron-withdrawing capability nih.gov.

While direct studies on this compound in nitroreductase-deficient Salmonella strains were not found, research on other nitroaromatic compounds has highlighted the importance of bacterial nitroreductases in their metabolic activation to mutagens. For many nitroarenes, a decrease in mutagenicity is observed in nitroreductase-deficient strains, indicating that nitroreduction is a key activation step.

Chromosomal Aberrations in in vivo Models

The genotoxic potential of this compound has also been confirmed in in vivo animal models. Studies involving the intraperitoneal administration of this compound to mice have demonstrated its ability to induce chromosomal aberrations in bone marrow cells nih.govumich.edu. In these studies, this compound was found to be the most genotoxic compound in its series, a result that was not predicted by the in vitro mutagenicity data nih.govumich.edu. This highlights the importance of in vivo assays in assessing the full genotoxic potential of a chemical, as factors such as metabolic activation and distribution within the organism play a crucial role.

Comparison with Related Aromatic Amines and Nitrostilbenes

When comparing the genotoxicity of this compound to related aromatic amines, it is evident that the stilbene (B7821643) structure plays a significant role in its activity. For instance, in vivo studies have shown this compound to be exceptionally potent in inducing chromosomal aberrations, even more so than established carcinogens used as positive controls in the same studies umich.edu.

The genotoxicity of 4-aminobiphenyls and 4-aminostilbenes has been studied in parallel. The mutagenicity of 4-aminobiphenyls in Salmonella strain TA98 with S9 activation also shows a correlation with the electronic properties of their substituents, though the trend is not as strong as that observed for the 4-aminostilbenes nih.gov. Unlike stilbenes, the mutagenicity of biphenyls is also correlated with hydrophobicity nih.gov.

In terms of carcinogenic activity, derivatives of N-hydroxy-trans-4-aminostilbene have been shown to be more potent in inducing tumors in rats than derivatives of N-hydroxy-4-aminobiphenyl, even at significantly lower doses.

Carcinogenic Properties and Tumorigenesis

Animal studies have provided unequivocal evidence of the carcinogenic properties of this compound and its derivatives, demonstrating the induction of a variety of tumors at different sites.

Induction of Tumors in Animal Models (e.g., Rat Ear Duct Carcinomata, Mammary Adenomata, Cholangiomata, Liver Tumors, Peritesticular Mesothelioma, Pancreatic Tumors, Lung Tumors, Small Intestine Tumors)

Exposure of rats to this compound and its derivatives has been shown to induce a wide spectrum of tumors. Early studies reported the development of squamous keratinizing carcinomata of the external acoustic duct (ear duct), mammary adenomata, and cholangiomata (tumors of the bile ducts) in rats treated with this compound, 4-acetamido-, or 4-dimethylaminostilbene royalsocietypublishing.org.

Subsequent research with N-acyl derivatives of N-hydroxy-trans-4-aminostilbene in male CD rats identified the induction of peritesticular mesothelioma and tumors of the pancreas and ear duct. One of these derivatives also produced tumors of the small intestine and lung. In female rats, these derivatives led to tumors of the liver, mammary gland, and ear duct.

The following table summarizes the tumor types induced by this compound and its derivatives in rats as reported in various studies.

Tumor TypeLocation
Squamous Keratinizing CarcinomaExternal Acoustic Duct (Ear Duct)
Mammary AdenomaMammary Gland
CholangiomaBile Duct (Liver)
Liver TumorsLiver
Peritesticular MesotheliomaTesticular region
Pancreatic TumorsPancreas
Lung TumorsLung
Small Intestine TumorsSmall Intestine

Dose-Response Relationships in Carcinogenesis

For example, studies with the carcinogen 4-nitro-quinoline 1-oxide (4NQO) in rats have demonstrated that decreasing the dose prolongs the latency period and decreases the tumor rate nih.gov. Similarly, in rat hepatocarcinogenesis induced by nitrosamines, a dose-dependent relationship has been observed between the dose of the initiator and the development of premalignant lesions nih.gov. It is reasonable to infer that a similar dose-dependent relationship exists for the carcinogenic effects of this compound. Studies on its derivatives have noted that even at lower doses compared to other carcinogens, a significant tumor response is observed, indicating its high carcinogenic potency.

Organ Specificity of Carcinogenic Action

The carcinogenic action of this compound and its derivatives demonstrates marked organ specificity, which can vary between species and sexes. In rats, exposure to this compound and its analogues, such as 4-acetamido-, 4-dimethylamino-, and 4-diethylaminostilbene, has been shown to induce tumors at multiple sites. Distant tumors commonly arise in the external acoustic duct (sebaceous glands, also known as Zymbal's glands), mammary gland, and liver (cholangiomata). royalsocietypublishing.org Sarcomas at the site of injection have also been observed. royalsocietypublishing.org

Studies on the N-acyl derivatives of N-hydroxy-trans-4-aminostilbene in CD rats revealed specific carcinogenic effects. In female rats, these derivatives led to the development of tumors in the liver, mammary gland, and ear duct. nih.gov Male CD rats treated with these compounds developed peritesticular mesothelioma, as well as tumors of the pancreas and ear duct. nih.gov One derivative, N-propionyl-N-hydroxy-trans-4-aminostilbene, also induced tumors in the small intestine and lung in males. nih.gov

Interestingly, while trans-4-acetylaminostilbene (AAS) is a potent carcinogen that selectively produces tumors in Zymbal's glands, it is considered an incomplete carcinogen in other tissues. nih.govnih.gov For instance, while it can initiate neoplastic transformation in the liver and kidney, it does not lead to tumor formation in these organs without the presence of promoting treatments. nih.govnih.gov In female Wistar rats, an initiating dose of AAS alone resulted in Zymbal's gland and mammary tumors, but not liver or kidney tumors. nih.gov However, when the initiation was followed by promoting treatments such as unilateral nephrectomy, kidney tumors were observed. nih.gov This suggests that while the compound can cause initial DNA damage in various tissues, the development of tumors is dependent on tissue-specific promoting factors.

In contrast to rats, mice appear to be less susceptible to the carcinogenic effects of this compound derivatives. In one study, 120 rats exposed to these compounds developed a total of twenty sarcomas and fifty-one distant tumors, whereas 120 similarly treated mice only developed four sarcomas and two distant tumors. royalsocietypublishing.org

Organ Specificity of this compound Induced Tumors in Rodents
SpeciesSexCompoundTumor Location
Rat (CD)FemaleN-acyl derivatives of N-hydroxy-trans-4-aminostilbeneLiver, Mammary Gland, Ear Duct
Rat (CD)MaleN-acyl derivatives of N-hydroxy-trans-4-aminostilbenePeritesticular Mesothelioma, Pancreas, Ear Duct, Small Intestine, Lung
Rat (Wistar)Femaletrans-4-Acetylaminostilbene (AAS)Zymbal's Gland, Mammary Gland
RatNot SpecifiedThis compound and derivativesExternal Acoustic Duct, Mammary Gland, Liver, Sarcomas (at injection site)
MouseNot SpecifiedThis compound and derivativesSarcomas (at injection site), Few distant tumors

Biological Activities Beyond Carcinogenesis

Growth Inhibitory Effects

Research has demonstrated that 4-aminostilbene (B1224771) and related compounds can exert significant inhibitory effects on the growth of certain cancer cells. This activity is particularly pronounced in specific experimental tumor models.

Administration of this compound has been shown to cause marked inhibition of the growth of Walker rat carcinoma 256. royalsocietypublishing.orgbohrium.com This effect is also observed with its derivative, 4-dimethylaminostilbene. royalsocietypublishing.orgbohrium.com Further studies have identified N-hydroxy-4-acetylaminostilbene, a metabolite of this compound, as having a considerably greater inhibitory action on the growth of this specific tumor model. aacrjournals.org The growth inhibitory action of these compounds appears to be less pronounced in mouse models, such as those with Crocker sarcoma 180, carcinoma C63, and spontaneous mammary cancer. royalsocietypublishing.orgbohrium.com

The growth-inhibitory effect of this compound derivatives against the Walker rat carcinoma 256 is highly dependent on their chemical structure. royalsocietypublishing.orgbohrium.com A series of studies have elucidated key features necessary for this biological activity.

Key structural requirements for activity include:

Position of the Basic Substituent: The location of the basic amino or substituted amino group is of paramount importance. The para (4-) position results in high activity, while the ortho (2-) isomer is significantly less active, and the meta (3-) isomer is completely inactive. royalsocietypublishing.orgbohrium.com

Integrity of the Ethylene (B1197577) Bridge: The –CH=CH– bridge is essential. Activity is lost if either of its hydrogen atoms is substituted, if the bridge is reduced (to –CH2–CH2–), extended, or if a methine group (=CH–) is replaced by a nitrogen atom (=N–). royalsocietypublishing.orgbohrium.com

Trans Configuration: The trans geometric arrangement of the molecule around the ethylenic double bond is a requirement for activity. royalsocietypublishing.orgbohrium.com

Unsubstituted p'-Position: A free para-prime (4'-) position on the second benzene (B151609) ring is largely necessary for the inhibitory effect. royalsocietypublishing.orgbohrium.com

These findings suggest that a crucial feature for activity is an unbroken conjugation from the amino group across both aromatic rings, allowing the molecule to adopt a dipolar, quinonoid character. royalsocietypublishing.orgbohrium.com

Structural ModificationImpact on Growth-Inhibitory ActivityReference
Isomer Position of Amino Grouppara > ortho >> meta (inactive) royalsocietypublishing.orgbohrium.com
Ethylene BridgeEssential for activity; reduction or substitution abolishes activity royalsocietypublishing.orgbohrium.com
Molecular ConfigurationTrans configuration required royalsocietypublishing.orgbohrium.com
p'-Position SubstitutionGenerally requires a free (unsubstituted) position royalsocietypublishing.orgbohrium.com

Antioxidant Properties

Stilbene (B7821643) compounds are recognized for their antioxidant capabilities, which are linked to their chemical structure. Derivatives of this compound participate in activities that can mitigate oxidative stress.

The antioxidant potential of stilbenes is often attributed to their ability to scavenge free radicals. A study confirmed that (E)-4,4'-diaminostilbene, a closely related derivative, is capable of scavenging free radicals, as demonstrated in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov The mechanism for this activity in many stilbenes is believed to involve hydrogen atom transfer (HAT). nih.govresearchgate.net The substitution of functional groups on the stilbene scaffold is a key strategy for modulating radical-scavenging activity. For instance, replacing the hydroxyl group in resveratrol with a mercapto (–SH) group can increase the radical-scavenging activity by several orders of magnitude. nih.gov

Beyond scavenging radicals, certain this compound derivatives can protect cells from damage induced by oxidative stress. Research has shown that (E)-4,4'-diaminostilbene can rescue neurons from toxicity induced by hydrogen peroxide (H₂O₂). nih.gov This protective effect is significant, as oxidative stress is implicated in a variety of degenerative conditions. The broader class of stilbenes is known to exert protective effects against oxidative damage through various mechanisms, including the modulation of cellular defense pathways like the Nrf2/ARE system. nih.gov

Anti-inflammatory and Antiviral Potential

The stilbene chemical structure is a scaffold for compounds that exhibit both anti-inflammatory and antiviral properties. mdpi.com While research on this compound itself is limited in these areas, the activities of related stilbenoids provide insight into its potential.

Anti-inflammatory Activity: Many stilbenes exert anti-inflammatory effects by modulating key signaling pathways. For example, other stilbenoids like pinosylvin and piceatannol have been shown to inhibit cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB) signaling, and the release of inflammatory mediators. mdpi.commdpi.com

Antiviral Activity: The antiviral potential of stilbenes has been demonstrated against several viruses. Resveratrol, a well-known stilbene, and its synthetic derivatives have shown efficacy against the influenza virus. nih.govnih.gov The mechanism for this action can involve interference with viral processes, such as the nuclear-cytoplasmic trafficking of viral nucleoproteins. nih.govnih.gov This suggests that the stilbene backbone, a core feature of this compound, is a promising template for the development of antiviral agents.

Estrogenic Activity

Research has demonstrated that this compound possesses moderate estrogenic activity. jst.go.jpresearchgate.netsemanticscholar.org This activity has been identified through specific in vitro assays designed to measure a compound's ability to mimic the effects of estrogen.

Detailed research findings indicate that the estrogenic potential of this compound was observed in an estrogen reporter assay that utilized the estrogen-responsive human breast cancer cell line, MCF-7. jst.go.jpsemanticscholar.org Further evidence was provided by a binding assay conducted with rat uterus estrogen receptors, which confirmed the compound's interaction with these hormonal receptors. jst.go.jpsemanticscholar.org

The molecular structure of stilbene derivatives is a key determinant of their estrogenic activity. Studies suggest that for maximal activity, certain structural features are required, including a p-hydroxyl group on one of the phenyl rings and a vinyl linkage. jst.go.jpresearchgate.netsemanticscholar.org However, it has also been shown that a p-amino group in the phenyl ring, such as the one present in this compound, is also effective in conferring estrogenic activity. researchgate.netsemanticscholar.org

The estrogenic activity of this compound can be contextualized by comparing it to other stilbene derivatives that were evaluated in the same experimental systems. jst.go.jpresearchgate.netsemanticscholar.org

Table 1: Comparative Estrogenic Activity of Stilbene Derivatives

Compound NameObserved Estrogenic Activity Level
4,4′-dihydroxystilbeneHigh
4-amino-4′-hydroxystilbeneHigh
Diethylstilbestrol (B1670540) (DES)High
HexestrolHigh
This compoundModerate
4-hydroxystilbeneModerate
4-hydroxy-4′-nitrostilbeneModerate
ResveratrolLow
4-nitrostilbene (B156276)Low
4,4′-dimethoxystilbeneMarginal

Structure Activity Relationship Sar Studies

General Principles of SAR in Stilbene (B7821643) Chemistry

The stilbene backbone, characterized by two phenyl rings linked by an ethylene (B1197577) bridge, is a versatile scaffold found in numerous natural and synthetic compounds with diverse biological activities unich.itresearchgate.netrsc.orgnih.govresearchgate.netrsc.org. SAR studies in this class of compounds reveal that modifications to the core structure—including the nature and position of substituents on the aromatic rings, alterations to the ethylene bridge, and stereochemistry—profoundly impact their biological profiles unich.itresearchgate.netrsc.orgnih.govroyalsocietypublishing.org. Generally, the trans configuration of the ethylene bridge is the most common and stable, though cis isomers can exhibit different or even enhanced activities in specific contexts nih.govresearchgate.netroyalsocietypublishing.orgum.esresearchgate.net. The conjugation of substituents with the aromatic rings and the ethylene bridge is often a critical factor for activity royalsocietypublishing.org.

Influence of Substituents on Carcinogenicity and Genotoxicity

The genotoxic and carcinogenic potential of aromatic amines, including 4-aminostilbene (B1224771) derivatives, is a significant area of SAR investigation. These effects are often mediated by metabolic activation, typically involving N-hydroxylation, followed by further reactions leading to reactive intermediates that can bind to DNA umich.edunih.govpsu.edu.

Quantitative structure-activity relationship (QSAR) studies have explored the impact of substituents on the genotoxicity of 4-aminostilbenes. For in vitro mutagenicity assays using Salmonella strains, particularly TA98 with S9 activation, a strong trend emerged: increasing the electron-withdrawing capability of substituents at the 4'-position of 4-aminostilbenes significantly enhanced mutagenicity umich.educncb.ac.cnumich.edu. Conversely, hydrophobicity of the stilbenes showed little effect on their relative mutagenicity in these assays umich.educncb.ac.cn.

Crucially, in vivo studies revealed distinct patterns. 3'-substituted 4-aminostilbenes were found to be substantially more genotoxic than their 4'-substituted counterparts umich.educncb.ac.cn. For instance, this compound itself exhibited exceptionally high chromosomal aberration (CA) values in vivo researchgate.netnih.gov. While initial DNA binding and the persistence of DNA adducts were observed for trans-4-aminostilbene derivatives, these parameters did not consistently correlate with tissue susceptibility to carcinogenicity or acute toxicity nih.govnih.gov. Target tissues for tumor formation, such as the Zymbal gland, were not found to be disproportionately exposed to reactive metabolites compared to non-target tissues nih.govnih.gov.

The metabolic activation pathway, particularly N-hydroxylation, is considered a critical step in the carcinogenicity of aromatic amines like aminostilbenes. N-hydroxy derivatives are generally more potent carcinogens than their parent compounds psu.edu.

Alterations to the ethylene bridge (-CH=CH-) of the stilbene scaffold can significantly abolish biological activity, including genotoxicity and carcinogenicity royalsocietypublishing.org. Specifically, substitution on either hydrogen atom of the bridge, reduction of the bridge, or its extension to include more carbon atoms leads to a loss of activity royalsocietypublishing.org.

While the trans configuration of the ethylenic bond is often associated with activity in stilbene derivatives royalsocietypublishing.org, the role of stereochemistry can be complex and context-dependent. For growth inhibitory activity, cis-isomers have sometimes demonstrated greater potency than their trans-counterparts unich.itd-nb.infonih.gov. However, for genotoxicity and carcinogenicity, the trans configuration is generally considered important for maintaining the necessary planar conjugation royalsocietypublishing.org.

SAR for Growth Inhibitory Activity

Stilbene derivatives, including this compound and its analogues, have shown significant potential as growth inhibitors, particularly against various cancer cell lines unich.itresearchgate.netroyalsocietypublishing.orgd-nb.infonih.govnih.govnih.govresearchgate.nettandfonline.comresearchgate.net. The SAR for growth inhibition highlights several key structural features:

Substituent Position: The position of basic substituents on the aromatic rings is paramount for growth-inhibitory activity. For example, para-substituted aminostilbenes are significantly more active than their meta-isomers, which are often inactive royalsocietypublishing.org.

Ethylene Bridge: As with genotoxicity, modifications to the ethylene bridge that disrupt its integrity or planarity generally lead to a loss of growth-inhibitory activity royalsocietypublishing.org.

Stereochemistry: While trans-stilbenes are common, some cis-stilbene (B147466) derivatives have exhibited superior antiproliferative and growth-inhibitory effects. For instance, 3,4,5,4'-tetramethoxy-cis-stilbene (MC-4) was found to be highly potent, with an IC50 of 20 nM for growth inhibition, and acted independently of p53 and p21 pathways nih.gov.

Complex Derivatives: For stilbene derivatives incorporating other pharmacophores, such as those derived from dolastatin 10, specific peptide units were found to be essential for potent anticancer activity nih.govnih.gov.

SAR for DNA/Macromolecular Binding

The interaction of stilbene derivatives with macromolecules, particularly DNA, is a critical aspect of their biological activity, especially concerning genotoxicity and carcinogenicity nih.govnih.govoup.comnih.govcolab.ws. Studies using trans-4-aminostilbene derivatives have investigated their binding to DNA and proteins in various rat tissues nih.govnih.gov. These studies indicated that protein binding was generally higher than nucleic acid binding nih.gov. The pattern of DNA adducts formed by these compounds was qualitatively similar across different tissues, and the persistence of these adducts did not directly correlate with tissue susceptibility to toxicity or carcinogenicity nih.govnih.gov. This suggests that while DNA modification occurs, downstream cellular events and repair mechanisms play a significant role in determining the ultimate biological outcome nih.gov. Other stilbene derivatives have been designed to interact with DNA-binding proteins, such as And1, with specific structural features influencing their binding modes nih.gov.

Compound List:

this compound

4-Dimethylaminostilbene

o-Dimethylaminostilbene

m-Dimethylaminostilbene

Resveratrol

Combretastatin A-4 (CA-4)

3,4,5,4'-tetramethoxy-trans-stilbene (MR-4)

3,4,5,4'-tetramethoxy-cis-stilbene (MC-4)

3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene (1a)

4-Nitrostilbene (B156276)

4-amino-4'-nitrostilbene (B5910304)

4-acetylaminostilbene (B188834)

Benzidine

Tamoxifen

Pterostilbene (B91288)

Piceatannol

Viniferins

SAR for Other Biological Activities (e.g., Antioxidant, Estrogenic)

The structure-activity relationship (SAR) of this compound and its derivatives has been investigated to understand how specific structural modifications influence various biological activities, including estrogenic and antioxidant effects. These studies are crucial for identifying key pharmacophores and guiding the design of novel compounds with tailored biological profiles.

Estrogenic Activity: this compound has demonstrated moderate estrogenic activity, as indicated by studies utilizing estrogen reporter assays and binding assays with estrogen receptors jst.go.jpresearchgate.net. The presence of an amino group at the para position of the phenyl ring, as seen in this compound, is considered effective for estrogenic activity, alongside p-nitro groups jst.go.jpresearchgate.net. Compared to highly active compounds like diethylstilbestrol (B1670540) (DES) and 4,4'-dihydroxystilbene, this compound exhibits a lower, yet significant, level of estrogenic potency jst.go.jpresearchgate.net. General SAR principles for estrogens suggest that features such as hydrogen-bonding ability of phenolic rings, specific steric hydrophobic centers, hydrophobicity, and a rigid ring structure are essential for effective estrogen receptor binding nih.gov.

The relative estrogenic activity of various stilbene derivatives, including this compound, is summarized in the table below:

Compound Name Relative Estrogenic Activity Citation(s)
4,4′-dihydroxystilbene High jst.go.jpresearchgate.net
4-amino-4′-hydroxystilbene High jst.go.jpresearchgate.net
4,4′-dihydroxy-α-methylstilbene High jst.go.jpresearchgate.net
Hexestrol High jst.go.jpresearchgate.net
Diethylstilbestrol (DES) High jst.go.jpresearchgate.net
4-hydroxystilbene Moderate jst.go.jpresearchgate.net
This compound Moderate jst.go.jpresearchgate.net
4-hydroxyazobenzene Moderate jst.go.jpresearchgate.net
4-hydroxy-4′-nitrostilbene Moderate jst.go.jpresearchgate.net
4-nitrostilbene Low jst.go.jpresearchgate.net
4,4′-dihydroxydibenzyl Low jst.go.jpresearchgate.net
Resveratrol Low jst.go.jpresearchgate.net
4-hydroxy-α-methylstyrene Low jst.go.jpresearchgate.net
4,4′-dimethoxystilbene Marginal jst.go.jpresearchgate.net
4-hydroxymethylstilbene Marginal jst.go.jpresearchgate.net

Antioxidant Activity: Stilbene derivatives, in general, are known to possess antioxidant properties ontosight.aiontosight.aiontosight.ai. Research indicates that the functional group present on the stilbene scaffold significantly influences its antioxidative activity nih.gov. For instance, compounds with electron-donating functional groups, such as amino groups, have shown potential in providing protective effects against oxidative stress nih.gov. While direct free radical scavenging often requires a phenolic hydroxyl group mdpi.com, modifications that enhance electron delocalization within the aromatic system can also contribute to antioxidant capacity nih.gov. The specific role of the amino group in the antioxidant activity of this compound is an area where further detailed SAR studies could provide deeper insights.

Computational Approaches in SAR Studies

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, play a pivotal role in modern SAR studies, enabling the prediction of biological activities and the rational design of novel compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a chemoinformatics approach that establishes mathematical relationships between the chemical structure of compounds and their biological activities japsonline.comcresset-group.com. By analyzing molecular descriptors (e.g., physicochemical properties, topological indices), QSAR models can predict the activity of new, untested molecules japsonline.comcresset-group.com. For stilbene derivatives, QSAR studies have been employed to predict various activities, including estrogenicity mdpi.comresearchgate.net and mutagenicity nih.gov. These models can highlight structural features that are critical for activity, such as the steric demand of substituents, which has been identified as an important factor for the mutagenicity of substituted aminostilbenes and nitrostilbenes nih.gov. QSAR also aids in optimizing lead compounds and generating novel molecular designs with improved activity profiles cresset-group.comnih.gov.

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, typically a ligand to a protein target nih.govmedcraveonline.comresearchgate.net. In SAR studies, molecular docking helps to elucidate the binding modes of stilbene derivatives to their biological targets, thereby explaining observed activities and guiding structural modifications nih.govmdpi.comunich.it. By visualizing the interactions (e.g., hydrogen bonds, hydrophobic interactions) between a compound and its target, researchers can identify key structural elements responsible for binding affinity and efficacy nih.govmdpi.comunich.it. Software such as AutoDock Vina is commonly used for these simulations medcraveonline.comresearchgate.net. Docking studies are integral to understanding the mechanism of action and optimizing compounds for enhanced potency and selectivity, as demonstrated in studies involving aromatase inhibitors and anticancer agents based on the stilbene scaffold mdpi.comunich.it.


Advanced Research Methodologies and Techniques

Spectroscopic Techniques for Characterization and Analysis

Spectroscopy is a cornerstone in the analysis of 4-aminostilbene (B1224771), providing deep insights into its molecular structure, electronic properties, and interactions.

Mass spectrometry (MS) is a critical tool for identifying the metabolites and adducts of this compound. ijpras.com High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), allows for the precise determination of molecular weights and fragmentation patterns, which are essential for structural elucidation of metabolic products. ijpras.comresearchgate.net

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of intact molecules, making it particularly suitable for studying non-covalent complexes and identifying adducts. nih.gov In studies of stilbene (B7821643) derivatives, ESI-MS has been used to identify various metabolic transformations. For instance, research on trans-4-dimethylaminostilbene, a related compound, showed the in vivo formation of adducts with nucleic acids after metabolic activation. nih.gov Similarly, studies on pterostilbene (B91288) identified a wide array of metabolites formed through processes like glucosylation, dehydrogenation, hydrogenation, demethoxylation, and sulfation. nih.gov

The formation of adduct ions with species like sodium, ammonium, or even solvents like acetonitrile (B52724) (which can be reduced to ethylamine) is a known phenomenon in ESI-MS that must be considered during spectral interpretation. nih.govresearchgate.netgrafiati.com In negative ion mode, adducts with anions such as halides can also be observed. researchgate.net These adducts, while sometimes complicating analysis, can also be leveraged to gain information about the analyte's properties. nih.gov

Table 1: Examples of Metabolites and Adducts Identified in Stilbene-related Compounds using Mass Spectrometry

Parent CompoundIdentified Metabolite/AdductAnalytical ContextReference(s)
trans-4-dimethylaminostilbeneNucleic acid adducts (e.g., with guanosine, adenosine)In vivo study in rats nih.gov
Stilbene GlucosideGlucuronide conjugateIn vivo study in mice researchgate.net
PterostilbeneGlucosylated, dehydrogenated, hydrogenated, demethoxylated, sulfated metabolitesIn vivo and in vitro rat studies nih.gov
General Nitrile-containing CompoundsEthylamine adducts from acetonitrile solventPositive ion ESI-MS analysis nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules like this compound in solution. researchgate.netnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. slideshare.net

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed. 1D experiments, such as ¹H NMR and ¹³C NMR, provide information on the chemical environment and number of different types of protons and carbons. slideshare.net For more complex structures or to establish connectivity, 2D NMR experiments are essential. wpmucdn.com Techniques like Correlation Spectroscopy (COSY) reveal proton-proton couplings within a spin system, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. wpmucdn.com Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together different molecular fragments. researchgate.net The Nuclear Overhauser Effect (NOE) provides through-space information, which is vital for determining the relative stereochemistry of the molecule, such as the trans or cis configuration of the double bond in stilbenes. wpmucdn.com

Table 2: Common NMR Experiments for Structural Elucidation of Organic Compounds

NMR ExperimentInformation ProvidedApplication in this compound AnalysisReference(s)
¹H NMRNumber, chemical environment, and coupling of protons.Identify aromatic and vinyl protons; confirm substitution pattern. nih.govslideshare.net
¹³C NMRNumber and chemical environment of carbon atoms.Identify distinct carbon environments in the stilbene backbone. nih.gov
COSYIdentifies protons that are spin-coupled to each other.Establish connectivity between adjacent protons in the phenyl rings and vinyl group. wpmucdn.com
HSQC/HMQCCorrelates protons to their directly attached carbons.Assign specific proton signals to their corresponding carbon atoms. researchgate.netwpmucdn.com
HMBCShows longer-range (2-3 bond) correlations between protons and carbons.Connect molecular fragments, such as linking the phenyl rings via the vinyl bridge. researchgate.net
NOESY/ROESYIdentifies protons that are close in space.Determine stereochemistry (e.g., trans vs. cis isomer). wpmucdn.com

UV-Vis Spectroscopy for Aggregation Studies and Electronic Properties

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to investigate the electronic properties of this compound. nih.gov The absorption spectrum is characterized by strong bands corresponding to π-π* transitions within the conjugated stilbene system. The position of the maximum absorption wavelength (λmax) is sensitive to the molecular structure and the solvent environment. nih.gov

This technique is also highly effective for studying molecular aggregation. mdpi.comyoutube.com When molecules like this compound self-assemble in solution, changes in the intermolecular interactions can perturb their electronic states, leading to characteristic shifts in the absorption spectrum. mdpi.com The formation of "H-aggregates" (face-to-face arrangement) typically results in a blue-shift (hypsochromic shift) of the absorption band, while "J-aggregates" (head-to-tail arrangement) cause a red-shift (bathochromic shift). mdpi.comnih.gov By monitoring the UV-Vis spectrum as a function of concentration or solvent composition, researchers can detect the onset of aggregation and gain insight into the geometry of the self-assembled structures. mdpi.com

Table 3: UV-Vis Absorption Data for this compound and Related Compounds

CompoundSolventAbsorption Max (λmax)Observation/InterpretationReference(s)
trans-4-aminostilbene (1a)Cyclohexane323 nmReference electronic absorption nih.govacs.org
4-(N-phenylamino)stilbene (1c)Cyclohexane349 nmRed-shift due to N-phenyl substitution, indicating enhanced conjugation. nih.govacs.org
4-aminophthalimide (AP)Aggregated stateBlue-shifted absorptionIndicates formation of H-aggregates. nih.gov
4-nitrobenzaldehyde reduction productWater/2-propanolSeparated spectra for parent and productsAllows for quantitative analysis of reaction progress. researchgate.net

Fluorescence Spectroscopy for Photophysical Studies and Biological Interactions

Fluorescence spectroscopy is an exceptionally sensitive technique for investigating the photophysical properties of fluorescent molecules (fluorophores) like this compound and its derivatives. nih.gov This method provides information on the excited state behavior of the molecule, including its fluorescence quantum yield (the efficiency of light emission) and fluorescence lifetime (the duration of the excited state). researchgate.net

Studies on trans-4-aminostilbene and its N-phenyl substituted derivatives have shown that structural modifications significantly impact fluorescence. nih.govacs.orgntu.edu.tw For example, introducing N-phenyl groups can lead to a more planar geometry and enhanced charge-transfer character in the excited state, resulting in higher fluorescence quantum yields compared to the parent this compound. nih.govacs.org The emission spectrum is also sensitive to the polarity of the solvent and to interactions with other molecules. This sensitivity makes fluorescence spectroscopy a powerful tool for studying biological interactions. nih.gov Changes in the fluorescence intensity, emission wavelength, or lifetime of this compound upon binding to a biological macromolecule like a protein or DNA can provide valuable information about the binding event, the local environment of the binding site, and conformational changes. nih.govunito.it

Table 4: Photophysical Data for this compound Derivatives

CompoundSolventAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φf)Reference(s)
trans-4-aminostilbene (1a)Cyclohexane3233820.02 nih.govacs.orgntu.edu.tw
trans-4-N,N-dimethylaminostilbene (1b)Cyclohexane3384000.01 nih.govacs.orgntu.edu.tw
4-(N-phenylamino)stilbene (1c)Cyclohexane3494020.63 nih.govacs.orgntu.edu.tw
4-(N,N-diphenylamino)stilbene (1e)Cyclohexane3584130.88 nih.govacs.orgntu.edu.tw

Chromatographic Separation Techniques

Chromatography is indispensable for the isolation, purification, and analysis of this compound and its metabolites from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the preeminent chromatographic technique for both the preparative purification of this compound and the analytical separation of its metabolites. nih.gov The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. sigmaaldrich.com

For purification, preparative HPLC can be used to isolate this compound from reaction mixtures or natural extracts with high purity. scielo.org.za For analysis, analytical HPLC, especially when coupled with detectors like UV-Vis or mass spectrometry (LC-MS), is a powerful method for identifying and quantifying the parent compound and its metabolites in complex biological matrices like plasma or urine. sci-hub.stnih.govrsc.org

Reversed-phase HPLC (RP-HPLC) is the most common mode used for stilbene analysis. sci-hub.stsielc.com In RP-HPLC, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. sigmaaldrich.comsci-hub.st Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with a wide range of polarities. nih.govrsc.org Ion-pair chromatography, a variation of RP-HPLC, can be used for the separation of ionic stilbene derivatives by adding an ion-pairing reagent to the mobile phase. nih.gov

Table 5: HPLC Methods for the Separation of Stilbene Derivatives

Compound(s) AnalyzedHPLC Mode / ColumnMobile PhaseDetectionApplicationReference(s)
ANS, DNS, DASReversed-phase, µ-Bondapak C18Acetonitrile/Ammonium sulfate (B86663) solutionUV-VisQuality control of industrial intermediate sci-hub.st
DiaminostilbenesIon-Pair Chromatography (IPC)Acetonitrile/Tetrabutylammonium hydrogen sulfate (TBA) aqueousUVAnalysis of fluorescent whitening agents nih.gov
4,4'-Diamino-2,2'-stilbenedisulfonic acidReversed-phase, Newcrom R1Acetonitrile/Water/Phosphoric acidUV, MS-compatibleAnalysis and purification sielc.com
Stilbenes from grape rootsHigh-Speed Counter-Current Chromatography (HSCCC)Chloroform-methanol-n-butanol-waterUV, LC-MS, NMRPreparative separation and purification scielo.org.za
4-aminopyridine and metaboliteReversed-phase UHPLCGradient of acetonitrile and water with formic acidICP-MS (after derivatization)Quantitative metabolite profiling rsc.org

Gel Filtration Chromatography for Adduct Separation

Gel filtration chromatography, also known as size-exclusion chromatography, is a crucial technique for separating molecules based on their size. This method is particularly valuable in the study of this compound for the isolation of adducts—complexes formed when the chemical or its metabolites covalently bind to biological macromolecules like DNA and RNA.

The principle of this technique relies on a porous matrix within a column. Larger molecules are excluded from the pores and thus travel through the column more quickly, while smaller molecules enter the pores, extending their path and causing them to elute later. This method is advantageous because it is performed under conditions that can be tailored to maintain the stability of the molecules of interest and typically results in high recovery of activity.

In the context of this compound research, gel chromatography has been specifically used to analyze and separate the products formed from the reaction of trans-4-aminostilbene metabolites with nucleic acids. researchgate.net Following the administration of a precursor, trans-4-dimethylaminostilbene, to Wistar rats, researchers were able to use this technique to isolate adducts from liver ribosomal RNA (rRNA). This separation was a critical step in identifying the specific molecular structures formed in vivo, revealing that the pattern of adducts formed in the rat liver differed both quantitatively and qualitatively from those produced in vitro. researchgate.net

In Vitro and In Vivo Model Systems

To assess the biological activities of this compound, researchers utilize a variety of model systems, from isolated cells in culture to whole organisms. These models are essential for determining the compound's potential for causing mutations and cancer.

Cell Culture Models (e.g., PC-12 cells)

The PC-12 cell line, derived from a rat adrenal medulla pheochromocytoma, is a widely used in vitro model in neuroscience and toxicology. toxicology.orgnih.gov These cells, upon treatment with nerve growth factor (NGF), differentiate to exhibit characteristics similar to sympathetic neurons, making them an excellent model for studying neurotoxicity and neuroprotection. toxicology.orgnih.gov PC-12 cells are typically cultured on surfaces coated with extracellular matrix proteins like collagen IV or laminin (B1169045) to promote attachment and differentiation. nih.govumich.edu

While direct studies on this compound in PC-12 cells are limited in the reviewed literature, research on closely related derivatives provides insight. A study on (E)-4,4'-diaminostilbene, which has strong electron-donating groups, found that this compound could rescue differentiated PC-12 neurons from toxicity induced by hydrogen peroxide. Further investigation confirmed that (E)-4,4'-diaminostilbene is capable of scavenging free radicals, indicating a potential neuroprotective effect.

Bacterial Mutagenicity Assays (e.g., Salmonella typhimurium strains TA98, TA100)

The bacterial reverse mutation assay, commonly known as the Ames test, is a standard method for identifying chemical mutagens. umich.edu The assay utilizes specific strains of Salmonella typhimurium that are engineered with mutations in the histidine operon, rendering them unable to synthesize their own histidine (his-). umich.edu A test is considered positive if the chemical causes a significant increase in the number of "revertant" colonies that have mutated back to a state of histidine independence (his+).

The most commonly used strains are TA100, which detects base-pair substitution mutations, and TA98, which detects frameshift mutations. umich.eduresearchgate.net Tests are conducted with and without a metabolic activation system (S9 mix), typically derived from rat liver, to simulate the metabolic processes that can convert a non-mutagenic compound into an active mutagen in the body. europa.eu

Studies on this compound and its derivatives have shown positive results in the Ames test. researchgate.netscispace.com Research has demonstrated that for this compound derivatives, mutagenicity in strain TA98 with S9 activation increases as the electron-withdrawing capability of substituents on the molecule increases. researchgate.netresearchgate.net In contrast, little correlation was found between the chemical structure and mutagenicity in strain TA100. researchgate.netresearchgate.net Notably, one of the most significant findings from these studies is that the in vitro mutagenicity results are not always predictive of the in vivo genotoxicity. researchgate.netresearchgate.net For instance, this compound itself was found to be the most genotoxic compound in an in vivo chromosomal aberration assay, a result that would not have been predicted from its relative activity in the Ames test alone. researchgate.netresearchgate.net

Mutagenicity and Genotoxicity of this compound
AssayStrain/ModelActivationKey FindingReference
Ames TestS. typhimurium TA98With S9Mutagenicity correlates with electron-withdrawing substituents. researchgate.net, researchgate.net
Ames TestS. typhimurium TA100With S9Little correlation found between structure and mutagenicity. researchgate.net, researchgate.net
Chromosomal AberrationCD-1 Mice (in vivo)N/AExceptionally high genotoxicity observed for this compound. umich.edu, researchgate.net

Rodent Models for Carcinogenesis and Toxicity Studies (e.g., Wistar Rats, CD Rats, F344 Rats, B6C3F1 Mice)

Rodent models are indispensable for long-term carcinogenesis bioassays. The potent carcinogenicity of this compound and its derivatives has been established through studies in various rodent strains. ca.gov Standard models for regulatory toxicology include F344 rats and B6C3F1 mice, which are frequently used in two-year bioassays to assess the carcinogenic potential of chemicals. europa.eualameed.edu.iq

Specific research on this compound and its precursors has utilized several rat and mouse strains:

Wistar Rats: Studies involving the administration of trans-4-dimethylaminostilbene to female Wistar rats have been crucial for identifying DNA and RNA adducts in the liver, providing a direct link between metabolic activation and macromolecular binding. researchgate.net

CD Rats: In a study on a derivative, 2,5-dimethoxy-4'-aminostilbene, male Charles River CD rats developed numerous tumors after being fed the compound. alameed.edu.iq

CD-1 Mice: The same study on 2,5-dimethoxy-4'-aminostilbene showed only a questionable carcinogenic effect in male CD-1 mice. alameed.edu.iq Additionally, male CD1 mice have been used to evaluate in vivo genotoxicity, where this compound induced significant chromosomal aberrations in bone-marrow cells. umich.edu

A critical finding from rat studies is the tissue-specific nature of this compound's carcinogenicity. Research has shown that while the highest levels of DNA adducts are found in the liver and kidney, the primary target for cancer development is the Zymbal's gland (an auditory sebaceous gland), which exhibits the lowest adduct concentrations. This indicates that the persistence of DNA adducts alone does not fully predict tissue susceptibility to cancer.

Research Findings on this compound and Derivatives in Rodent Models
Rodent ModelCompoundKey FindingReference
Wistar Rattrans-4-DimethylaminostilbeneFormation of nucleic acid adducts in the liver. researchgate.net
CD Rat2,5-Dimethoxy-4'-aminostilbeneInduction of numerous tumors in males. alameed.edu.iq
CD-1 MouseThis compoundHigh induction of chromosomal aberrations in bone marrow. umich.edu
Rat (General)This compoundZymbal's gland is the primary target for carcinogenicity, despite low adduct levels.

Genetically Modified Animal Models

Genetically modified animal models, particularly transgenic mice, offer powerful tools for dissecting the mechanisms of chemical carcinogenesis and for developing novel applications for chemical compounds. These models involve the insertion (transgenic) or deletion (knockout) of specific genes, allowing researchers to study their function in a living organism.

In the context of this compound research, genetically modified mice have been used in a highly specialized application. A fluorescent derivative of trans-4-aminostilbene was synthesized and used as a chemical stain for myelin. nih.gov The efficacy of this probe was tested in a hypermyelinated transgenic mouse model, the Plp-Akt-DD mouse. nih.gov The study demonstrated that the aminostilbene (B8328778) derivative could effectively identify myelin in brain sections, and its fluorescence corresponded with traditional myelin stains. This novel use showcases how derivatives of this compound can be developed into tools for studying specific biological structures and pathologies in genetically engineered systems. nih.gov

Future Directions and Emerging Research Avenues

Elucidation of Unidentified DNA/RNA Adducts and their Biological Significance

A primary mechanism of carcinogenicity for many aromatic amines, including 4-aminostilbene (B1224771), is the formation of covalent adducts with nucleic acids. nih.gov While some of these adducts have been identified, a significant portion remains uncharacterized. Research using radiolabeled trans-4-aminostilbene derivatives has shown that a large polar fraction, accounting for a substantial percentage of total DNA-bound radioactivity, could not be assigned to specific base adducts. This suggests the formation of complex structures, possibly cross-links between bases or between proteins and bases.

Furthermore, long-term studies have revealed differences in the persistence of various DNA adducts. While some adducts are removed over time, at least one unidentified DNA adduct has been shown to be completely persistent, raising critical questions about its role in the initiation of carcinogenesis. nih.gov The biological significance of these persistent, unidentified adducts is a crucial area for future research. If not repaired, DNA adducts can disrupt transcription and replication, leading to mutations that may initiate cancer. nih.gov

Future research efforts will need to employ advanced analytical techniques, such as high-resolution mass spectrometry, to determine the precise chemical structures of these unknown adducts. Understanding their structure is the first step toward elucidating their biological consequences, including their mutagenic potential and their impact on DNA repair processes.

Table 1: Research Focus on Unidentified this compound Adducts

Research Area Key Objectives Potential Impact
Structural Identification Characterize the chemical structures of persistent, unidentified DNA and RNA adducts. Provides a molecular basis for understanding carcinogenic mechanisms.
Biological Persistence Investigate the mechanisms behind the differential repair and persistence of various adducts. Clarifies why certain DNA lesions are more likely to lead to permanent genetic alterations.
Mutagenic Potential Determine the specific types of mutations induced by these unidentified adducts. Links specific DNA damage to the genetic changes that drive cancer.

| Role in Carcinogenesis | Evaluate the correlation between the presence of specific persistent adducts and tumor formation in target tissues. | Establishes a causal link between specific molecular lesions and disease outcome. |

Development of Biomarkers for Exposure and Effect in Environmental and Occupational Health

Monitoring human exposure to carcinogenic compounds is a cornerstone of environmental and occupational health. Biomarkers provide a means to assess the biologically effective dose of a xenobiotic, reflecting the amount that has interacted with critical cellular macromolecules. nih.gov For aromatic amines, adducts formed with DNA and proteins, particularly hemoglobin, have proven to be valuable biomarkers. nih.gov

Hemoglobin adducts are particularly useful because hemoglobin is readily available in blood samples, and the adducts are stable, reflecting exposure over the lifespan of red blood cells (approximately 120 days). nih.gov Adducts of the related compound, 4-aminobiphenyl (B23562), with hemoglobin have been successfully used to monitor exposure to cigarette smoke. nih.gov Given the structural similarities, developing assays for this compound-hemoglobin adducts is a promising avenue for creating specific biomarkers of exposure to this compound.

DNA adducts, measured in circulating lymphocytes, can serve as biomarkers of both exposure and potential effect, as they represent a direct measure of DNA damage. nih.govnih.gov Future work should focus on developing sensitive and specific analytical methods for detecting this compound adducts in human samples. These biomarkers would be invaluable for risk assessment in populations with potential environmental or occupational exposure.

Design and Synthesis of Novel this compound Derivatives with Targeted Biological Activities

The stilbene (B7821643) scaffold is a privileged structure in medicinal chemistry, with many natural and synthetic derivatives exhibiting a wide range of biological activities, including potent anticancer effects. nih.gov The structural framework of this compound presents a versatile template for the design and synthesis of novel derivatives with improved therapeutic properties and reduced toxicity. bohrium.com

By strategically modifying the this compound molecule, it is possible to enhance its biological activity. For instance, research on other stilbene analogs has shown that the type and position of substituents on the aromatic rings can significantly influence their anticancer potency. nih.gov Molecular hybridization, which combines the structural features of this compound with other pharmacologically active moieties, is a promising strategy. This approach has been used to develop novel compounds with enhanced activity against various cancer cell lines. researchgate.net

Future synthetic efforts could focus on creating derivatives that selectively target cancer cells, inhibit key oncogenic pathways, or overcome drug resistance. The goal is to develop new chemical entities that retain the beneficial biological activities of the stilbene core while minimizing the carcinogenic risks associated with the parent compound. nih.govmdpi.com

Table 2: Strategies for Designing Novel this compound Derivatives

Strategy Rationale Desired Outcome
Substitution Modification Altering substituents on the aromatic rings to optimize interactions with biological targets. Enhanced potency and selectivity; improved pharmacokinetic properties.
Molecular Hybridization Combining the stilbene scaffold with other known anticancer pharmacophores. Novel mechanisms of action; synergistic anticancer effects.
Bioisosteric Replacement Replacing the amino group with other functional groups to modulate electronic and steric properties. Reduced toxicity and potential for carcinogenic activation.

| Prodrug Development | Designing derivatives that are converted to the active form specifically within tumor tissues. | Increased therapeutic index and reduced systemic side effects. |

Application of Advanced Computational Modeling for Predictive Toxicology and Drug Design

The development of new chemical compounds is a resource-intensive process. Advanced computational modeling offers a powerful set of tools to predict the toxicological properties and biological activities of molecules before they are synthesized, thereby accelerating the drug discovery and chemical safety assessment process. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. ej-chem.org By developing QSAR models for this compound and its derivatives, researchers can identify the key molecular features that contribute to their carcinogenicity. nih.govnih.gov This knowledge can then be used to design new analogs with a lower toxicity profile. Machine learning and other in silico methods can further refine these predictions, helping to prioritize which novel derivatives are most promising for synthesis and experimental testing. nih.gov

These computational approaches can also be applied to drug design, predicting how novel this compound derivatives might interact with specific biological targets, such as enzymes or receptors. researchgate.net This can guide the synthesis of compounds with enhanced therapeutic effects, such as improved anticancer activity. researchgate.net The integration of computational modeling into the research workflow represents a more efficient and rational approach to both toxicology and medicinal chemistry.

Investigation of Epigenetic Modifications Induced by this compound

Epigenetics refers to heritable changes in gene expression that occur without altering the underlying DNA sequence. youtube.com Key epigenetic mechanisms include DNA methylation and histone modifications, which play a crucial role in regulating gene activity. youtube.com There is growing evidence that environmental chemicals can disrupt these epigenetic patterns, contributing to the development of diseases like cancer.

Many stilbene-based compounds, such as resveratrol and pterostilbene (B91288), are known to be potent modulators of epigenetic marks. nih.govresearchgate.net They can influence the activity of enzymes that control DNA methylation and histone acetylation, thereby altering gene expression patterns. nih.gov Given that this compound shares the core stilbene structure, it is highly plausible that it may also exert its biological effects, at least in part, through epigenetic mechanisms.

Future research should investigate whether this compound or its metabolites can induce aberrant DNA methylation or alter histone modification patterns in target cells. Identifying the specific genes and pathways affected by these epigenetic changes could reveal novel mechanisms of its carcinogenicity and provide new insights into how aromatic amines contribute to tumorigenesis. This represents a significant and largely unexplored frontier in understanding the toxicology of this compound.

Q & A

What are the key considerations for synthesizing and characterizing 4-Aminostilbene to ensure reproducibility?

Basic Research Question
Synthesis of this compound requires precise control of reaction conditions (e.g., solvent, temperature, stoichiometry) and thorough characterization. Experimental protocols must include:

  • Detailed synthesis steps (e.g., reaction time, purification methods) with references to established procedures .
  • Characterization data (e.g., melting point [151°C], NMR, HPLC purity >97%) to confirm identity and purity. New compounds require elemental analysis and spectral data, while known compounds should cite prior literature .
  • Adherence to journal guidelines : Limit main-text synthesis details to five compounds; additional data should be in supplementary materials .

How should researchers handle contradictions in reported photoisomerization quantum yields of this compound derivatives?

Advanced Research Question
Discrepancies in quantum yields (e.g., between N-phenyl-substituted vs. unsubstituted derivatives) often arise from experimental variables:

  • Substituent effects : N-phenyl groups induce planar geometries and charge-transfer states, reducing photoisomerization (e.g., Φiso for 1c-e ≈ 0.02–0.05 vs. 0.3 for 1a) .
  • Computational models : DFT studies using Ag14 clusters and solvent corrections improve alignment with experimental SERS data .
  • Methodological rigor : Compare reaction conditions (e.g., solvent polarity, excitation wavelength) and validate via replicated studies .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question
Safety measures must align with SDS guidelines:

  • Personal protective equipment (PPE) : Nitrile gloves (EN 374 standard), dust respirators, and lab coats to prevent skin/eye contact .
  • Storage : Keep in airtight containers at room temperature, away from oxidizers .
  • Spill management : Use inert absorbents (e.g., sand) and avoid water flushing to prevent environmental contamination .

How do N-phenyl substituents influence the fluorescence properties of this compound?

Advanced Research Question
N-phenyl groups induce an "amino conjugation effect":

  • Structural changes : Increased planarity at the nitrogen atom enhances π-conjugation, red-shifting absorption/fluorescence spectra (e.g., λabs shift from 350 nm to 370–390 nm) .
  • Excited-state dynamics : Reduced structural distortion in the charge-transfer state increases fluorescence quantum yields (Φfl ≈ 0.4–0.6) and suppresses photoisomerization .
  • Experimental validation : Compare time-resolved fluorescence spectroscopy and transient absorption data across derivatives .

What methodologies are recommended for computational modeling of this compound’s SERS spectra?

Advanced Research Question
Reliable spectral assignment requires:

  • Cluster size optimization : Ag14 clusters better replicate experimental "hot spot" conditions than smaller clusters (Ag4, Ag6) .
  • Solvent corrections : Include implicit solvent models (e.g., COSMO) to account for dielectric effects .
  • Charge localization : Neutral or delocalized charge models improve agreement with observed SERS bands .

How can researchers design experiments to study the environmental stability of this compound?

Basic Research Question
Assess stability via:

  • Degradation studies : Expose to UV light, varying pH, and oxidizers; monitor via HPLC .
  • Ecotoxicity assays : Use Daphnia magna or algae to evaluate acute toxicity (EC50) and biodegradability .
  • Data reporting : Follow guidelines for supplementary materials (e.g., raw data tables in appendices) .

What strategies resolve inconsistencies in solubility data for this compound across literature sources?

Basic Research Question
Address discrepancies by:

  • Standardizing conditions : Report solubility in molarity (e.g., 2.534 × 10<sup>−5</sup> mol/L at 25°C) with solvent details (e.g., ethanol vs. water) .
  • Validation techniques : Use saturation shake-flask method with controlled temperature (±0.1°C) .
  • Cross-reference databases : Compare NIST or CRC Handbook values for consistency .

How can computational and experimental data be integrated to predict this compound’s reactivity with oxidizing agents?

Advanced Research Question
A hybrid approach involves:

  • DFT calculations : Model transition states for oxidation pathways (e.g., nitro-group formation) .
  • Experimental kinetics : Use stopped-flow spectroscopy to measure reaction rates under controlled O2 levels .
  • Contradiction analysis : Reconcile theoretical vs. experimental activation energies via error margin assessment (e.g., ±5 kcal/mol) .

What are the best practices for formulating hypothesis-driven research questions on this compound’s biological interactions?

Advanced Research Question
Apply frameworks like FINER (Feasible, Novel, Ethical, Relevant):

  • Hypothesis example : "N-phenyl substitution reduces this compound’s cytotoxicity via steric shielding of the amino group."
  • Variable control : Test derivatives with systematic substituent changes (e.g., 1c, 1d, 1e) under identical cell culture conditions .
  • Ethical compliance : Follow institutional guidelines for in vitro toxicity testing .

How should researchers address gaps in toxicological data for this compound?

Basic Research Question
Prioritize:

  • Acute toxicity assays : Determine LD50 in rodent models (e.g., reported TDLo for mice: 80 mg/kg) .
  • Genotoxicity screening : Conduct Ames tests (e.g., 1 µmol/plate with S9 metabolic activation) .
  • Data transparency : Publish negative results and limit extrapolation beyond tested models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.